molecular formula C16H10Br2F2N2O5 B12833277 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide

1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide

Cat. No.: B12833277
M. Wt: 508.06 g/mol
InChI Key: OUAGGFWWUNCPBU-UHFFFAOYSA-N
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Description

(Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxycarbonyl groups attached to a diazene oxide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide typically involves multiple steps. One common approach starts with the preparation of 2-bromo-5-fluoro-3-(methoxycarbonyl)benzene. This intermediate is then subjected to diazotization followed by coupling reactions to form the final diazene oxide compound. The reaction conditions often involve the use of strong acids, such as hydrochloric acid, and oxidizing agents like sodium nitrite.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The scalability of the process is crucial for industrial applications, and methods such as crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

(Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies are focused on their ability to interact with biological targets, such as proteins and nucleic acids, which could lead to the development of new drugs.

Industry

In the industrial sector, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-3-methylpyridine
  • 5-Bromo-2-fluoro-3-methylpyridine
  • 2-Bromo-3-fluoro-6-methylpyridine

Uniqueness

What sets (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide apart from similar compounds is its unique combination of functional groups and its diazene oxide core. This structure provides distinct reactivity and potential applications that are not observed in simpler analogs. The presence of both bromine and fluorine atoms, along with the methoxycarbonyl groups, allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Biological Activity

1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide, a synthetic organic compound, has garnered attention for its potential biological activity. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

PropertyValue
Molecular Formula C16H10Br2F2N2O5
Molecular Weight 508.06 g/mol
IUPAC Name (2-bromo-5-fluoro-3-methoxycarbonylphenyl)-(2-bromo-5-fluoro-3-methoxycarbonylphenyl)imino-oxidoazanium
CAS Number 2135344-90-8

The presence of bromine, fluorine, and methoxycarbonyl groups contributes to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of Intermediate : Starting with 2-bromo-5-fluoro-3-(methoxycarbonyl)benzene.
  • Diazotization : The intermediate undergoes diazotization followed by coupling reactions.
  • Oxidation : The final compound is obtained through oxidation processes using agents like sodium nitrite.

These methods ensure high purity and yield, which are crucial for biological testing.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The diazene oxide structure allows it to modulate the activity of these targets, leading to diverse biological effects such as:

  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

Antimicrobial Studies

Research has demonstrated that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidisSignificant inhibition observed
Enterococcus faecalisMIC = 625 µg/mL
Pseudomonas aeruginosaEffective at higher concentrations

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Case Studies

In a comparative study involving similar compounds, it was found that while many derivatives exhibited antibacterial properties, this compound demonstrated superior activity against resistant strains of bacteria. For instance:

  • Compounds structurally similar but lacking the diazene oxide moiety showed reduced effectiveness.

This highlights the significance of the diazene structure in enhancing biological activity.

Comparative Analysis with Similar Compounds

A comparison with other halogenated compounds reveals that the unique combination of functional groups in this compound contributes to its distinct reactivity and potential applications:

Compound NameBiological Activity
2-Bromo-5-fluoro-3-methylpyridineModerate antibacterial activity
5-Bromo-2-fluoro-3-methylpyridineLow antifungal activity
This compound High antibacterial and antifungal activity

Properties

Molecular Formula

C16H10Br2F2N2O5

Molecular Weight

508.06 g/mol

IUPAC Name

(2-bromo-5-fluoro-3-methoxycarbonylphenyl)-(2-bromo-5-fluoro-3-methoxycarbonylphenyl)imino-oxidoazanium

InChI

InChI=1S/C16H10Br2F2N2O5/c1-26-15(23)9-3-7(19)5-11(13(9)17)21-22(25)12-6-8(20)4-10(14(12)18)16(24)27-2/h3-6H,1-2H3

InChI Key

OUAGGFWWUNCPBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)N=[N+](C2=CC(=CC(=C2Br)C(=O)OC)F)[O-])Br

Origin of Product

United States

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